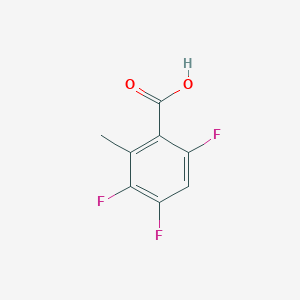

2-Methyl-3,4,6-trifluorobenzoic acid

Vue d'ensemble

Description

2-Methyl-3,4,6-trifluorobenzoic acid is a chemical compound . It is a trifluorinated analogue of benzoic acid . It is a very useful synthetic intermediate that is commonly used in various applications .

Molecular Structure Analysis

The molecular structure of 2-Methyl-3,4,6-trifluorobenzoic acid is represented by the SMILES stringCC1=C(C(F)=CC(F)=C1C(O)=O)F . The molecular weight is 190.12 .

Applications De Recherche Scientifique

Antibacterial Research

2-Methyl-3,4,6-trifluorobenzoic Acid is used in the research of infectious diseases . It is used as a reference material for highly accurate and reliable data analysis in this field .

Cheminformatics-Directed Antibacterial Evaluation

In a study, an orthogonal cheminformatics-based approach was utilized to predict the potential biological activities for a series of synthetic bis-indole alkaloids . This indicates the potential use of 2-Methyl-3,4,6-trifluorobenzoic Acid in similar cheminformatics-directed antibacterial evaluations.

4. Synthetic Efforts Toward Complex Natural Product (NP) Scaffolds This compound can be used in synthetic efforts toward complex natural product (NP) scaffolds, particularly those aimed at expanding their bioactive chemical space .

Antibacterial Activities Against Staphylococcus Aureus

The compound can be used in the synthesis of α-methine bis (3′-indolyl) alkaloids, which have been found to exhibit antibacterial activities against methicillin-sensitive and -resistant Staphylococcus aureus .

Mécanisme D'action

Target of Action

2-Methyl-3,4,6-trifluorobenzoic acid is a chemical compound that is used in the research of infectious diseases . It is categorized under Quinolones & Gyrase inhibitors , suggesting that it may target bacterial DNA gyrase, an enzyme involved in DNA replication, transcription, and repair.

Propriétés

IUPAC Name |

3,4,6-trifluoro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c1-3-6(8(12)13)4(9)2-5(10)7(3)11/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSKKNZVRSHNGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435985 | |

| Record name | 2-METHYL-3,4,6-TRIFLUOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3,4,6-trifluorobenzoic acid | |

CAS RN |

119916-22-2 | |

| Record name | 2-METHYL-3,4,6-TRIFLUOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: What is the role of 2-Methyl-3,4,6-trifluorobenzoic acid in the synthesis of 5-methyl-4-oxo-3-quinolinecarboxylic acids?

A1: 2-Methyl-3,4,6-trifluorobenzoic acid serves as a crucial starting material in the synthesis of a series of 5-methyl-4-oxo-3-quinolinecarboxylic acids []. These quinolones are modified at the eight-position with various substituents like fluorine, chlorine, methyl, or hydrogen. The synthesis utilizes the unique structure of 2-methyl-3,4,6-trifluorobenzoic acid, where the fluorine atoms act as leaving groups in subsequent reactions, allowing for the introduction of desired modifications at the eight-position of the quinolone scaffold.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.